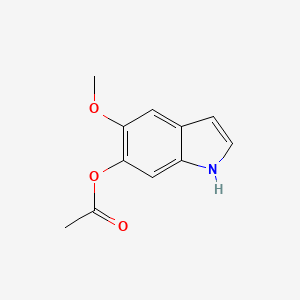

5-methoxy-1H-indol-6-yl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

(5-methoxy-1H-indol-6-yl) acetate |

InChI |

InChI=1S/C11H11NO3/c1-7(13)15-11-6-9-8(3-4-12-9)5-10(11)14-2/h3-6,12H,1-2H3 |

InChI Key |

PBTPMXPHNHNPPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C=CNC2=C1)OC |

Origin of Product |

United States |

Reaction Conditions and Process Safety:transitioning to a Larger Scale Requires Careful Management of Reaction Conditions to Ensure Safety and Reproducibility.

Exothermic Reactions: Both the nitration steps (if the starting material is not commercially available) and the reductive cyclization can be highly exothermic. Large-scale reactors require efficient cooling systems and careful control of reagent addition rates to manage heat generation and prevent runaway reactions.

Hydrogenation: The use of hydrogen gas for the reductive cyclization necessitates specialized high-pressure reactors and stringent safety protocols to mitigate the risks of fire and explosion.

Hazardous Reagents: The use of strong acids or bases, as well as potentially toxic or corrosive chemicals, requires careful handling procedures and the use of appropriate personal protective equipment and corrosion-resistant equipment.

Atom Economy and Waste Management:a Key Principle of Green Chemistry is Maximizing Atom Economy, Which is a Measure of How Efficiently Atoms from the Starting Materials Are Incorporated into the Final Product.

Solvent and Catalyst Selection: The choice of solvents and catalysts has a significant environmental impact. Whenever feasible, greener solvents with lower toxicity and easier recyclability should be chosen. The use of heterogeneous catalysts, such as palladium on carbon for the hydrogenation, is advantageous as they can be easily recovered by filtration and potentially reused, reducing waste and cost. google.com

Byproduct Formation: Side reactions can lead to the formation of unwanted byproducts, which not only reduce the yield but also complicate the purification process and contribute to the waste stream.

Purification and Isolation:the Method of Purification Must Be Amenable to Large Scale Operations.

Intrinsic Reactivity Profiles of the 5-Methoxy-1H-Indole Core

The 5-methoxy-1H-indole core possesses a unique reactivity profile governed by the interplay of the electron-donating methoxy (B1213986) group and the inherent electronic nature of the indole ring. The indole nucleus is an electron-rich heteroaromatic system, and the presence of a methoxy group further enhances this electron density, making the ring more susceptible to electrophilic attack. chim.it

The reactivity of indoles is generally highest at the C3 position due to its inherent nucleophilicity. researchgate.net However, the substitution pattern, including the presence of activating groups like methoxy, can influence the regioselectivity of reactions. chim.it The methoxy group at the 5-position directs electrophilic substitution primarily to the C4 and C6 positions of the benzene (B151609) portion of the indole ring.

Functionalization at the Indole Nitrogen (N1) Position

The nitrogen atom (N1) of the indole ring offers a key site for functionalization, although its reactivity can be influenced by the C3 position. researchgate.net Several strategies have been developed to achieve N-acylation and N-alkylation.

Direct N-acylation of indoles can be achieved using carboxylic acids in the presence of boric acid, providing a straightforward method for introducing acyl groups at the nitrogen. clockss.org Alternatively, phase-transfer catalysis with acid chlorides and sodium hydroxide has been shown to be an efficient method for N-acylation. clockss.org The installation of groups at the N1 position can be crucial for directing subsequent reactions at other positions of the indole ring. For instance, attaching a pivaloyl group at the N1 position can facilitate C-H borylation at the C7 position. nih.gov

| Reaction Type | Reagents | Key Features |

| N-Acylation | Carboxylic acid, Boric acid | Direct acylation without the need for activated carboxylic acid derivatives. clockss.org |

| N-Acylation | Acid chloride, NaOH, Phase-transfer catalyst | Efficient N-acylation under phase-transfer conditions. clockss.org |

| N-Alkylation | Varied alkylating agents | Can be influenced by substituents at other positions. researchgate.net |

| Directed C-H Functionalization | Pivaloyl group at N1, BBr3 | Directs borylation to the C7 position. nih.gov |

Regioselective Electrophilic Aromatic Substitution Patterns on the Indole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the indole ring. The regioselectivity of this reaction is highly dependent on the substituents present on the ring. stackexchange.comyoutube.comlibretexts.org For the 5-methoxyindole (B15748) system, the methoxy group acts as an activating group and an ortho-, para-director.

While the C3 position is generally the most reactive site in indoles for electrophilic attack, the presence of the 5-methoxy group also strongly influences the substitution pattern on the benzene portion of the ring. researchgate.netstackexchange.com This directing effect can be exploited to achieve selective functionalization at positions that might otherwise be less reactive. For instance, in the Vilsmeier-Haack reaction, indole typically undergoes formylation at the C3 position. stackexchange.com However, the electronic influence of the 5-methoxy group can modulate this reactivity.

Acylation and Esterification Reactions Involving Hydroxyl Functionalities

The hydroxyl group, as would be present in the precursor to 5-methoxy-1H-indol-6-yl acetate (B1210297) (5-methoxy-1H-indol-6-ol), is amenable to acylation and esterification reactions. These reactions are crucial for introducing the acetate functionality and for further derivatization.

Ester conjugates of indole derivatives are known to be susceptible to hydrolysis under basic conditions. researchgate.net This property is important to consider during synthesis and purification. The acylation of hydroxyl groups on the indole ring can be achieved using standard acylating agents like acid anhydrides or acid chlorides, often in the presence of a base.

5-Methoxy-1H-Indol-6-yl Acetate as a Versatile Synthetic Intermediate

The structure of this compound, with its protected hydroxyl group and activated indole core, makes it a valuable intermediate in organic synthesis. chemicalbook.com

Precursor in the Synthesis of Complex Indole-Based Analogs

This compound can serve as a starting material for the synthesis of more complex indole alkaloids and their analogs. nih.gov The acetate group can be hydrolyzed to reveal the free hydroxyl group, which can then be used for further transformations. The methoxy group and the indole nitrogen also provide handles for a variety of coupling and functionalization reactions.

Building Block for the Development of Novel Heterocyclic Scaffolds

The inherent reactivity of the 5-methoxyindole core within this molecule allows for its use in the construction of novel heterocyclic systems. chim.itchemicalbook.com The C3 position can be functionalized, and the benzene ring can undergo further substitutions, leading to the formation of fused or linked heterocyclic structures. For example, the indole nucleus can be a component in the synthesis of β-carbolines and other nitrogen-containing heterocyclic systems through multi-component reactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.benchchem.comnp-mrd.orgbldpharm.comnih.gov

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of this compound provides characteristic signals that confirm the presence of its key functional groups. The analysis of chemical shifts, integration, and splitting patterns allows for the assignment of each proton in the molecule.

Key signals in the ¹H NMR spectrum include a singlet corresponding to the methoxy group protons, typically observed around 3.7 ppm. Another distinct singlet for the acetyl methyl protons appears at approximately 2.0 ppm. The aromatic protons on the indole ring system give rise to a more complex set of signals in the downfield region of the spectrum, with their specific chemical shifts and coupling constants being dependent on their electronic environment and proximity to neighboring protons. The proton on the nitrogen of the indole ring also produces a characteristic signal.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.7 | Singlet |

| -C(O)CH₃ | ~2.0 | Singlet |

| Indole Aromatic Protons | Varies | Multiplets/Doublets |

| Indole NH | Varies | Singlet (broad) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetate group is typically found in the highly deshielded region of the spectrum, around 170 ppm. The carbons of the indole ring appear in the aromatic region, with their specific shifts influenced by the methoxy and acetate substituents. The methoxy carbon gives a signal around 55-60 ppm, while the acetyl methyl carbon is observed at a more upfield position, typically around 20-25 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C=O (acetate) | ~170 |

| Indole Aromatic Carbons | 100-150 |

| -OCH₃ | ~55-60 |

| -C(O)CH₃ | ~20-25 |

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the indole ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms. sdsu.edu This technique is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methoxy group would show a cross-peak with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. In the case of this compound, HMBC can show correlations from the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon, as well as from the methoxy protons to the aromatic carbon to which the methoxy group is attached.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis.benchchem.comnp-mrd.orgbldpharm.comnih.gov

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. chemrxiv.org This allows for the determination of the elemental composition of this compound with high accuracy, confirming its molecular formula of C₁₁H₁₁NO₃. The exact mass measurement from HRMS serves as a powerful confirmation of the compound's identity.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. nih.gov The fragmentation pattern provides valuable information about the compound's structure and the connectivity of its functional groups.

Common fragmentation pathways for indole derivatives often involve cleavages of the substituent groups. researchgate.net For this compound, characteristic fragmentation could include the loss of the acetyl group or the methoxy group, leading to specific product ions that can be detected and analyzed to further confirm the proposed structure. researchgate.net

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for the separation and quantification of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of these methodologies, offering high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) also plays a role, particularly in the analysis of related metabolites.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. It is frequently employed to monitor the progress of synthetic reactions and to determine the purity of the final product. While specific operational parameters can vary depending on the exact instrumentation and the complexity of the sample matrix, a general approach involves the use of a reversed-phase column.

In a typical HPLC setup, a C18 column is utilized, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a small percentage of an acid such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent, commonly acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from starting materials, reagents, and potential byproducts. The detection is usually carried out using a UV detector, set at a wavelength where the indole chromophore exhibits strong absorbance. The purity of this compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total peak area in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

For analyses requiring higher resolution, speed, and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) is the method of choice. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at higher pressures than traditional HPLC systems. This results in significantly sharper and narrower peaks, allowing for better separation of closely eluting impurities and a more accurate purity assessment of this compound. The fundamental principles of separation in UPLC are similar to HPLC, relying on reversed-phase chromatography with gradient elution. The enhanced performance of UPLC, however, translates to shorter analysis times and lower solvent consumption, making it a more efficient technique for high-throughput screening and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be particularly useful for metabolite profiling studies. To make the compound amenable to GC analysis, a derivatization step is often necessary to increase its volatility and thermal stability. This typically involves converting the N-H group of the indole ring and any other polar functional groups into less polar derivatives, for example, through silylation.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification by comparing the fragmentation pattern to spectral libraries or by detailed interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within the this compound molecule. The indole ring system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the substituted indole chromophore. The positions and intensities of these absorption bands are influenced by the methoxy and acetate substituents on the benzene portion of the indole ring. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption peaks compared to the parent indole molecule. By analyzing the specific wavelengths of maximum absorbance (λmax), researchers can gain insights into the electronic structure of the molecule and confirm the presence of the indole nucleus.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides direct evidence for the presence of its key structural features.

In Vitro Metabolic Pathway Investigations

Enzymatic Biotransformation of Methoxyindole Derivatives

The enzymatic biotransformation of 5-methoxy-1H-indol-6-yl acetate (B1210297) likely involves several key pathways, including hydrolysis of the ester group, oxidative demethylation of the methoxy (B1213986) group, and subsequent conjugation reactions.

A primary Phase I metabolic pathway for methoxy-containing aromatic compounds is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govdntb.gov.ua This process involves the removal of the methyl group from the 5-methoxy position, resulting in the formation of a hydroxyl group. For 5-methoxy-1H-indol-6-yl acetate, this would lead to the formation of 6-acetoxy-5-hydroxy-1H-indole. The rate and extent of this reaction are dependent on the specific CYP isoforms involved. nih.gov

Following the formation of a hydroxylated metabolite via O-demethylation, the compound becomes a substrate for Phase II conjugation enzymes. Glucuronidation, the most common Phase II reaction, involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the newly formed hydroxyl group. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a more water-soluble glucuronide conjugate, which can be more readily excreted. In the case of the O-demethylated metabolite of this compound, this would yield 6-acetoxy-5-indolyl glucuronide. Additionally, the initial hydrolysis of the acetate group at the 6-position would yield 5-methoxy-1H-indol-6-ol, which itself can be a substrate for direct glucuronidation to form 5-methoxy-1H-indol-6-yl glucuronide.

Another potential Phase II pathway is sulfation, catalyzed by sulfotransferases (SULTs), which would involve the conjugation of a sulfonate group to a hydroxylated metabolite.

The metabolism of methoxylated aromatic compounds is often mediated by specific CYP450 isoforms. While the precise isoforms involved in the metabolism of this compound have not been identified, studies on other methoxyflavones suggest that CYP1A1, CYP1A2, and CYP3A4 are major contributors to the oxidative metabolism of such compounds. nih.gov The involvement of these enzymes can have significant implications for potential drug-drug interactions. nih.gov

Identification and Characterization of In Vitro Metabolites

The identification of in vitro metabolites is typically achieved through the incubation of the parent compound with liver subcellular fractions, such as microsomes or S9 fractions, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). Based on the predicted metabolic pathways, the following metabolites of this compound would be anticipated:

M1: 5-methoxy-1H-indol-6-ol: Formed by the hydrolysis of the acetate ester at the 6-position, a reaction likely catalyzed by carboxylesterases. nih.govresearchgate.netmdpi.com

M2: 6-acetoxy-5-hydroxy-1H-indole: The product of O-demethylation of the 5-methoxy group by CYP450 enzymes.

M3: 5-hydroxy-1H-indol-6-ol: Resulting from both hydrolysis and O-demethylation.

M4: 5-methoxy-1H-indol-6-yl glucuronide: A Phase II metabolite formed from the glucuronidation of M1.

M5: 6-acetoxy-5-indolyl glucuronide: A Phase II metabolite resulting from the glucuronidation of M2.

The relative abundance of these metabolites would depend on the kinetics of the respective enzymatic reactions.

Assessment of Metabolic Stability in Various In Vitro Biological Matrices (e.g., S9 Mix, Liver Microsomes)

Metabolic stability assays are conducted to determine the rate at which a compound is metabolized by liver enzymes. researchgate.netbioivt.com These assays typically involve incubating the compound with liver microsomes or S9 fractions and measuring the decrease in the parent compound's concentration over time. nih.govlabcorp.com The results are often expressed as the half-life (t½) and intrinsic clearance (CLint). labcorp.com

Liver microsomes contain Phase I enzymes like CYP450s, making them suitable for assessing oxidative metabolism. nih.gov The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II reactions. frontiersin.orgresearchgate.net

The metabolic stability of this compound would be influenced by its susceptibility to both hydrolysis by esterases and oxidation by CYPs. A rapid disappearance in these assays would suggest a short in vivo half-life.

Illustrative Metabolic Stability Data

The following table provides a hypothetical representation of metabolic stability data for this compound in human liver microsomes. This data is for illustrative purposes only and is not derived from actual experimental results.

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Hypothetical Intrinsic Clearance

Based on the illustrative data above, the following intrinsic clearance value could be calculated. This is a hypothetical value for illustrative purposes.

| Parameter | Value |

| t½ (min) | 25 |

| CLint (µL/min/mg protein) | 27.7 |

A high intrinsic clearance would suggest that the compound is readily metabolized by the liver.

Structure Activity Relationship Sar Studies of 5 Methoxyindole Derivatives

Influence of Substituent Patterns on Molecular Interactions and Recognition

The biological activity of 5-methoxyindole (B15748) derivatives is highly dependent on the pattern of substituents on the indole (B1671886) ring. The size, shape, and electronic properties of these substituents dictate the molecule's ability to bind to target proteins and receptors, thereby influencing its efficacy and selectivity.

Role of the Methoxy (B1213986) Group at Indole Position 5 in SAR

The methoxy (-OCH3) group at the 5-position of the indole ring plays a significant role in modulating the electronic properties and intermolecular interactions of the molecule. This substituent is known to be a crucial determinant in the anticancer activity of various compounds.

In a study on 5-methoxyindole-2-carboxylic acid, it was observed that the oxygen atom of the 5-methoxy group can act as a hydrogen bond acceptor, forming N-H⋯O intermolecular hydrogen bonds with the indole's N-H group. This interaction significantly influences the spatial arrangement and crystal structure of the molecules, which can be critical for receptor binding. The presence of a methoxy group can also serve as an "allosteric determinant," a feature required for the selective inhibition of certain enzymes.

Impact of the Acetate (B1210297) Moiety on Biological Interactions

The introduction of an acetate or related group, such as an ester or carboxylic acid, can profoundly impact a molecule's biological activity. An ester group, for instance, can act as an "affinity determinant" required for the effective binding of an inhibitor to an enzyme. Similarly, indole-3-acetic acid, a well-known indole derivative, demonstrates both anti-inflammatory and antioxidant properties.

In the context of anticancer activity, the addition of a methyl acetate group to certain indole scaffolds has been shown to increase antiproliferative activity. Likewise, the presence of an ester group at position 3 of the indole scaffold can enhance cytotoxicity. These findings underscore the importance of such moieties in mediating biological interactions, likely through hydrogen bonding and other polar interactions within a receptor's active site.

Effects of Substitutions at Indole N1 and C3 Positions

The N1 and C3 positions of the indole ring are common sites for chemical modification to alter biological activity. The C3 position is particularly convenient for functionalization to create more intricate structures.

For certain activities, such as cytoprotection, an unsubstituted nitrogen atom at the N1 position is often beneficial. This is because the N-H proton is key to the Hydrogen Atom Transfer (HAT) mechanism, a primary pathway for the antioxidant activity of indoles. Substitution at the N1 position can prevent the formation of the stabilizing indolyl radical, thereby reducing this activity. However, N-substituted indole derivatives have also demonstrated a wide range of other biological effects, including anti-inflammatory and antimicrobial activities.

Modification at the C3 position is a widely used strategy to develop potent therapeutic agents. Many C3-substituted indole analogs are effective as anticancer, antimicrobial, and antioxidant agents. The regioselectivity of reactions at the N1 and C3 positions can often be controlled by changing reaction conditions, allowing for the specific synthesis of either N1- or C3-alkylated indoles.

| Position | Substituent | Observed Effect on Activity | Potential Mechanism | Reference |

|---|---|---|---|---|

| C5 | Methoxy (-OCH3) | Can enhance anticancer and enzyme inhibitory activity. | Acts as a hydrogen bond acceptor; serves as an allosteric determinant. | |

| C6 (or other) | Acetate/Ester | Can increase antiproliferative activity and cytotoxicity. | Acts as an "affinity determinant" for enzyme binding. | |

| N1 | Unsubstituted (-H) | Often enhances cytoprotective and antioxidant activity. | Allows for Hydrogen Atom Transfer (HAT) mechanism. | |

| N1 | Substitution (e.g., Alkyl) | Can introduce anti-inflammatory or antimicrobial activities but may decrease antioxidant effects. | Blocks HAT mechanism; introduces new binding interactions. | |

| C3 | Various Substitutions | Common strategy to develop potent anticancer and antimicrobial agents. | Introduces diverse functional groups for specific receptor interactions. |

Rational Design and Optimization Strategies for Methoxyindole Analogs

Rational design is a key strategy in medicinal chemistry that utilizes structural information and computational models to create new molecules with improved properties. This approach moves beyond trial-and-error by combining systematic design rules, biophysical models, and computational optimization to engineer

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and materials science for understanding and predicting the interactions between a ligand, such as 5-methoxy-1H-indol-6-yl acetate (B1210297), and a target receptor.

Prediction of Plausible Binding Modes and Affinities

Molecular docking simulations have been employed to investigate the binding of indole (B1671886) derivatives to various biological targets. For instance, studies on related indole structures have utilized docking to predict their binding modes within enzyme active sites, such as the insulin (B600854) receptor (PDB: 3EKK). These simulations can reveal key intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The predicted binding affinity, often expressed as a scoring function value, provides an estimation of the binding strength. While specific docking studies for 5-methoxy-1H-indol-6-yl acetate are not extensively detailed in the public domain, the general principles of docking indole-containing compounds suggest that the methoxy (B1213986) and acetate groups would play a crucial role in defining its binding orientation and affinity. The indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the acetate group can act as a hydrogen bond acceptor, and the aromatic ring system can engage in π-π stacking and hydrophobic interactions. nih.gov

Conformational Analysis of 5-Methoxyindole (B15748) Scaffolds

The conformational flexibility of the 5-methoxyindole scaffold is a critical factor in its binding to a target. The molecule can adopt different spatial arrangements, or conformations, due to the rotation around single bonds. Spectroscopic and computational studies on the parent compound, 5-methoxyindole (5MOI), have identified two primary conformers: syn and anti, which are defined by the relative orientation of the N-H and OCH₃ groups. nih.gov The anti conformer is the more stable ground-state form. nih.gov Understanding the conformational landscape is essential because the biologically active conformation—the one that binds to a receptor—may not be the lowest energy conformation in solution. Computational methods can map the potential energy surface of these conformers, providing insights into their relative stabilities and the energy barriers for interconversion. nih.gov

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, which governs its reactivity, spectroscopic properties, and other chemical characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations have been applied to various indole derivatives to understand their chemical behavior. For related molecules, DFT has been used to examine the effects of substituents on the electronic properties of the indole ring. researchgate.net These calculations can determine properties such as orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity and the molecule's ability to participate in charge transfer interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Quantum chemical calculations can predict spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. illinois.eduacs.orgsigmaaldrich.com While specific calculated values for this compound are not readily available, the chemical shifts of related indole structures have been successfully predicted using computational methods. nih.gov These predictions are valuable for assigning experimental signals and confirming the structure of newly synthesized compounds. nih.gov The chemical environment of each nucleus, influenced by the electron-donating methoxy group and the electron-withdrawing acetate group, would be reflected in the calculated chemical shifts.

UV-Vis Maxima: The electronic transitions that give rise to UV-Vis absorption spectra can also be modeled using quantum chemical methods. researchgate.net Time-dependent DFT (TD-DFT) is a common approach for predicting the excitation energies and corresponding absorption wavelengths (λ_max). For 5-methoxyindole, electronic excitations have been studied computationally, providing insights into the transitions that can lead to conformational changes. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. wolfram.comresearchgate.netchemrxiv.orgscispace.com It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution.

The MEP surface of a molecule like this compound would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). researchgate.netwolfram.comresearchgate.net The negative regions, associated with electron-rich areas such as the oxygen atoms of the methoxy and acetate groups, are indicative of sites susceptible to electrophilic attack. Conversely, the positive regions, often found near the hydrogen atoms, particularly the N-H proton of the indole ring, represent electrophilic sites prone to nucleophilic attack. researchgate.net The MEP surface provides a powerful visual guide for predicting how the molecule will interact with other reagents and biological macromolecules. scispace.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and non-covalent interactions. wikipedia.orgnih.gov It translates complex wavefunctions into a familiar language of localized bonds, lone pairs, and antibonds, which correspond closely to the intuitive Lewis structure concept. wikipedia.org A key aspect of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, known as donor-acceptor interactions, which are crucial for understanding molecular structure and reactivity. nih.govwisc.edu This is achieved by examining the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). nih.gov The energy of these interactions, E(2), provides a quantitative measure of their significance. wisc.edu

Key interactions identified in related systems include:

Hyperconjugation: Electron density transfer from filled bonding orbitals (donors) to adjacent empty antibonding orbitals (acceptors). nih.gov For example, the interaction between a C-C sigma bond and an adjacent C-C antibonding orbital (σ → σ) or a lone pair on an oxygen or nitrogen atom and an adjacent antibonding orbital (n → σ) are common. nih.gov

Hydrogen Bonding: NBO analysis can identify and quantify the strength of intramolecular hydrogen bonds, such as those that might occur between the indole N-H group and the oxygen of the acetate or methoxy group. nih.gov These interactions are characterized by the delocalization of a lone pair from the hydrogen bond acceptor (e.g., oxygen) into the antibonding orbital of the hydrogen bond donor (e.g., N-H). nih.gov

A hypothetical NBO analysis of this compound would likely focus on the delocalization of electron density from the lone pairs of the methoxy and acetate oxygen atoms into the antibonding orbitals of the indole ring, which would contribute significantly to the molecule's electronic structure and stability. The table below illustrates the type of data that NBO analysis provides, based on findings for other complex organic molecules. scirp.org

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O) of Methoxy | σ* (C-C) of Indole Ring | High | Hyperconjugation (n → σ) |

| LP (O) of Acetate | σ (C-C) of Indole Ring | High | Hyperconjugation (n → σ) |

| σ (C-C) of Indole Ring | σ (C-C) of Indole Ring | Moderate | Hyperconjugation (σ → σ) |

| LP (N) of Indole | π (C=C) of Indole Ring | High | π-Delocalization (n → π*) |

Note: This table is illustrative and represents the types of interactions expected for this compound based on principles of NBO analysis and data from related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. nih.gov These properties are quantified by numerical values known as molecular descriptors. researchgate.net

QSAR studies are instrumental in drug discovery for predicting the activity of new or unsynthesized compounds, optimizing lead compounds, and understanding the mechanism of action. jocpr.comnih.gov The development of a robust QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities, selecting the most relevant descriptors, and then using statistical methods to build and validate a predictive model. nih.govtandfonline.com

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a systematic process. For a series of compounds like indole derivatives, this involves several key steps. First, a dataset of molecules with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled. jocpr.comnih.gov This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on new compounds. tandfonline.com

Various statistical techniques are employed to create the mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). These methods can be linear, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), or nonlinear, like Artificial Neural Networks (ANN). nih.govtandfonline.comtandfonline.com

The quality and predictive ability of a QSAR model are assessed using several statistical metrics: nih.govnih.gov

Coefficient of determination (R²): Indicates how well the model fits the training set data.

Cross-validated coefficient of determination (Q²): Measures the internal predictive ability of the model, often determined using a leave-one-out (LOO) procedure. tandfonline.com

External validation (R²_pred): Assesses the model's ability to predict the activity of the compounds in the external test set, which is a crucial indicator of its real-world utility. mdpi.com

Studies on various indole analogues have successfully generated predictive QSAR models for diverse biological activities, including anti-HIV, antioxidant, and enzyme inhibition. tandfonline.commdpi.comnih.gov For instance, a 3D-QSAR model for indole and isatin (B1672199) derivatives as Aβ anti-aggregating agents yielded a model with acceptable predictive statistics in both the training set (q² = 0.596) and an external test set (r²_ext = 0.695). mdpi.com

Table 2: Key Statistical Parameters in QSAR Model Development

| Parameter | Description | Acceptable Value |

| R² (Correlation Coefficient) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive power of the model. | > 0.5 |

| R²_pred (External Validation) | Measures the predictive power for an external test set. | > 0.5 |

| F-test (Fischer's value) | Assesses the statistical significance of the model. | High value |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | Low value |

Source: General values cited in QSAR literature. nih.govresearchgate.net

Identification of Key Molecular Descriptors Influencing Activity

A critical outcome of QSAR modeling is the identification of molecular descriptors that have the most significant influence on biological activity. researchgate.net These descriptors quantify various aspects of a molecule's structure and properties. Understanding which descriptors are key provides invaluable insight into the structure-activity relationship and guides the design of more potent analogues. nih.gov

Molecular descriptors are broadly categorized as:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Describe atomic connectivity (e.g., connectivity indices, polar surface area). nih.gov

Geometrical (3D): Related to the 3D structure (e.g., molecular volume, surface area).

Physicochemical: Properties like hydrophobicity (LogP) and electronic effects (pKa). jocpr.com

Quantum-Chemical: Derived from quantum mechanics (e.g., HOMO/LUMO energies, dipole moment).

In various QSAR studies on indole derivatives and related heterocyclic compounds, certain descriptors consistently emerge as important. For example, in a QSAR study of monoamine oxidase (MAO) inhibitors, the steric and electrostatic fields were found to be significant contributors. nih.gov In another study on SARS CoV 3CLpro inhibitors, descriptors related to the presence of specific atoms (nitrogen, oxygen), bond types, and the number of rings were crucial for building the predictive model. nih.gov The topological polar surface area (TPSA), which relates to a molecule's ability to permeate cell membranes, is also frequently identified as a key descriptor.

Table 3: Common Molecular Descriptors and Their Potential Influence on the Activity of Indole Derivatives

| Descriptor Category | Descriptor Example | Potential Influence on Biological Activity |

| Topological | Topological Polar Surface Area (TPSA) | Affects membrane permeability and drug transport. |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in interactions with a biological target. |

| Steric/Geometrical | Molar Refractivity (MR) | Describes the volume and polarizability of the molecule, influencing how it fits into a receptor's binding site. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, which impacts solubility, absorption, and distribution. |

| Constitutional | Number of Hydrogen Bond Acceptors/Donors | Directly relates to the potential for forming hydrogen bonds with the target protein, a key interaction for binding affinity. |

Source: Information compiled from multiple QSAR studies on heterocyclic compounds. nih.govresearchgate.netnih.gov

By identifying such key descriptors for a class of compounds, researchers can rationally design new molecules, such as derivatives of this compound, with optimized properties for a desired biological effect.

Applications in Advanced Synthetic Organic Chemistry

5-Methoxy-1H-Indol-6-yl Acetate (B1210297) as a Distinct Precursor in Multi-Step Syntheses

5-Methoxy-1H-indol-6-yl acetate serves as a valuable and distinct precursor in the multi-step synthesis of more complex molecules. The utility of this compound is rooted in the specific reactivity conferred by its substituent groups. The acetate group at the 6-position is a key functional handle that can undergo a variety of chemical transformations, including hydrolysis to the corresponding phenol (B47542), transesterification, and reduction. This versatility allows for the strategic introduction of other functionalities at this position.

The methoxy (B1213986) group at the 5-position, being an electron-donating group, influences the electronic properties of the indole (B1671886) ring. This electronic modulation can direct the regioselectivity of electrophilic substitution reactions, a common strategy in the elaboration of the indole core. The presence of both the methoxy and acetate groups provides a dual handle for synthetic manipulation, making it a versatile intermediate for creating a range of indole derivatives with different substitution patterns.

The synthesis of this compound itself typically involves the acetylation of 5-methoxy-1H-indol-6-ol. A common laboratory-scale synthesis might involve the reaction of 5-methoxy-1H-indol-6-ol with acetic anhydride (B1165640) in the presence of a base like pyridine. The optimization of such procedures often focuses on maximizing yield and purity by carefully controlling reaction parameters such as temperature and reaction time.

Table 1: Synthetic Utility of this compound

| Functional Group | Potential Transformations | Synthetic Advantage |

|---|---|---|

| Acetate (at C-6) | Hydrolysis, Transesterification, Reduction | Allows for the introduction of diverse substituents at the 6-position. |

| Methoxy (at C-5) | Electronic Influence | Directs regioselectivity in electrophilic substitution reactions. |

Utilization of Methoxyindole Scaffolds as Intermediates in Pharmaceutical Research

Methoxyindole scaffolds are central to pharmaceutical research and drug discovery, largely because this structural motif is found in numerous biologically active natural products. The introduction of methoxy groups into the indole ring system enhances its reactivity and provides a strategic tool for modifying the molecule's regiochemical behavior. chim.it This enhanced reactivity is exploited by medicinal chemists to synthesize novel compounds with potential therapeutic applications. Indole derivatives, including those with methoxy substituents, have shown a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. chim.itnih.gov

The structural diversity of indole-based compounds allows them to interact with a variety of biological targets. nih.gov For instance, methoxyindoles have been investigated as modulators of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins. nih.gov The specific substitution pattern of methyl and methoxy groups on the indole ring has been shown to determine whether the compound acts as an agonist or an antagonist of the AhR, highlighting the subtle yet profound impact of structural modifications on biological activity. nih.gov

Methoxyindole scaffolds are crucial starting materials in the total synthesis of complex indole alkaloids, a class of natural products renowned for their structural complexity and significant pharmacological activities. chim.it Many of these alkaloids, such as those from the Apocynaceae and Kopsia families, feature a methoxy-substituted indole core. escholarship.orgnih.gov Synthetic strategies often leverage established indole synthesis methodologies like the Fischer, Bischler, and Hemetsberger syntheses to construct the initial methoxyindole framework. chim.it

For example, the total synthesis of the furoindoline-containing alkaloid (±)-aspidophylline A involved a late-stage interrupted Fischer indolization to construct the key pentacyclic core. nih.gov In another instance, the synthesis of the bisindole alkaloid (−)-alstophylline required the preparation of an optically active 6-methoxy tryptophan derivative, which was achieved through a Larock heteroannulation of a suitably substituted iodoaniline. nih.gov These examples underscore the pivotal role of methoxyindoles in providing the foundational structure for assembling intricate alkaloid architectures.

The synthesis of these complex natural products is not merely an academic exercise; it provides access to quantities of these compounds for further biological evaluation and the development of new therapeutic agents. nih.gov Furthermore, the development of novel synthetic methods for constructing these molecules, such as new C-N bond-forming reactions, is often a primary goal of these synthetic endeavors. escholarship.org

The development of highly functionalized indole derivatives is a major focus of modern medicinal chemistry, driven by the need for new drugs with improved efficacy and specificity. nih.gov Methoxyindole scaffolds serve as versatile platforms for creating these novel derivatives. The electron-rich nature of the methoxy-substituted indole ring facilitates a variety of functionalization reactions, including halogenation, oxidation, and cyclization. chim.it

For instance, the Dakin oxidation of methoxy-substituted indole-3-carbaldehydes can provide access to corresponding catechols, which are valuable intermediates for further synthetic elaboration. Halogenation at specific positions on the indole ring, guided by the electronic influence of the methoxy group, can introduce a handle for cross-coupling reactions, enabling the attachment of a wide range of substituents.

The strategic functionalization of the indole core has led to the discovery of compounds with potent and selective biological activities. For example, spirooxindoles, which can be derived from indole precursors, have emerged as a privileged scaffold in anticancer drug discovery. nih.gov These compounds have been developed as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. nih.gov

Methodologies for the Construction of Diverse Chemical Libraries

The construction of diverse chemical libraries is a cornerstone of modern drug discovery, providing a vast collection of compounds for high-throughput screening against various biological targets. Methodologies that enable the rapid and efficient synthesis of structurally diverse molecules are therefore highly valuable. The versatility of the indole scaffold, particularly when activated by methoxy groups, makes it an ideal framework for building such libraries. nih.gov

One approach to library construction is based on the development of novel synthetic methodologies that can be applied to a range of starting materials. By establishing a robust synthetic route to a particular scaffold, such as a functionalized indole, a library of derivatives can be generated by simply varying the building blocks used in the synthesis. This "synthetic methodology-based library" (SMBL) approach has been successfully employed to identify small-molecule inhibitors of challenging biological targets, such as protein-protein interactions. nih.gov

Another strategy involves the use of combinatorial chemistry, where a core scaffold is systematically decorated with a variety of substituents. The functional handles present on a precursor like this compound would be well-suited for this approach. For example, the acetate group could be hydrolyzed and the resulting phenol could be alkylated or acylated with a library of reagents. Similarly, the indole nitrogen could be functionalized with a diverse set of substituents. This parallel synthesis approach can rapidly generate a large number of compounds for biological screening.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-methoxy-1H-indol-6-ol |

| Acetic anhydride |

| Pyridine |

| (±)-aspidophylline A |

| (−)-alstophylline |

| Spirooxindoles |

| Indole-3-carbaldehydes |

Concluding Remarks and Future Research Perspectives

Current Gaps and Challenges in 5-Methoxy-1H-Indol-6-yl Acetate (B1210297) Research

Potential Avenues for Advanced Synthetic Methodologies

While specific synthetic routes for 5-methoxy-1H-indol-6-yl acetate are not detailed in the current literature, its structure suggests a straightforward and plausible synthetic pathway. A logical and efficient approach would be the acetylation of the precursor, 5-methoxy-1H-indol-6-ol. This transformation could likely be achieved using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, possibly in the presence of a suitable base to facilitate the reaction.

Future research into advanced synthetic methodologies could explore more sophisticated and efficient routes. For instance, one-pot procedures that combine the formation of the indole (B1671886) ring with subsequent functionalization at the 6-position could be developed. Modern catalytic systems, including those based on palladium or copper, have revolutionized indole synthesis and functionalization, offering pathways to substituted indoles with high regioselectivity and yield. Investigating such methods for the targeted synthesis of this compound could provide more efficient and scalable production routes, which would be essential for enabling more extensive biological studies.

| Precursor Compound | Potential Reagent | Reaction Type |

| 5-methoxy-1H-indol-6-ol | Acetic anhydride | Acetylation |

| 5-methoxy-1H-indol-6-ol | Acetyl chloride | Acetylation |

Directions for In Vitro Mechanistic Studies and Translational Research

Given the absence of biological data for this compound, the initial steps in its evaluation should involve a broad-based in vitro screening to identify potential biological activities. The known activities of other methoxyindoles can serve as a guide for designing these initial studies. For instance, many indole derivatives exhibit antiproliferative activity against cancer cell lines. Therefore, screening this compound against a panel of human cancer cell lines would be a logical starting point.

Furthermore, the antioxidant potential of indole compounds is well-documented. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could be employed to determine if this compound possesses antioxidant properties. Depending on the outcomes of these initial screenings, more detailed mechanistic studies could be pursued. For example, if anticancer activity is observed, subsequent investigations could focus on its effects on cell cycle progression, apoptosis, and specific signaling pathways implicated in cancer.

Translational research would be a long-term goal, contingent on promising in vitro findings. Should the compound demonstrate significant and selective biological activity, further preclinical evaluation, including studies in animal models, would be warranted to assess its potential as a therapeutic agent.

Opportunities in Computational-Assisted Design and Optimization

In parallel with synthetic and biological investigations, computational methods can play a pivotal role in accelerating the discovery and development process for this compound and its derivatives. Molecular docking studies can be employed to predict the binding affinity of the compound to various biological targets, such as protein kinases, which are often implicated in cancer.

Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of new analogues with improved potency and selectivity. By systematically modifying the structure of this compound and predicting the impact of these modifications on its binding to specific targets, researchers can prioritize the synthesis of the most promising derivatives. Furthermore, computational tools can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET) of the compound, helping to identify potential liabilities early in the drug discovery process. This in silico approach can save significant time and resources by focusing laboratory efforts on compounds with the highest probability of success.

Q & A

What are the common synthetic routes for preparing 5-methoxy-1H-indol-6-yl acetate, and how can reaction conditions be optimized for higher yield?

Basic Research Question

The synthesis typically involves acetylation of 5-methoxy-1H-indol-6-ol. A standard method includes:

- Step 1 : Chlorination of 5-methoxy-2-oxindole using triphenylphosphine-carbon tetrachloride in acetonitrile .

- Step 2 : Catalytic reduction to yield 5-methoxyindole, followed by hydroxylation at the 6th position .

- Step 3 : Acetylation with acetic anhydride in the presence of pyridine to introduce the acetate group .

Optimization Strategies : - Use a Design of Experiments (DOE) approach to vary temperature, catalyst concentration, and reaction time.

- Monitor purity via HPLC or NMR to minimize side products.

- Scale-up using continuous flow systems to enhance reproducibility .

How can researchers determine the crystal structure of this compound, and what software tools are recommended for refinement?

Basic Research Question

X-ray crystallography is the gold standard for structural elucidation:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.

- Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination .

- Refinement : Utilize SHELXL for small-molecule refinement, adjusting thermal parameters and validating geometric restraints .

Software Tools : - SHELX suite (SHELXL, SHELXS) for refinement and validation.

- ORTEP-3 for graphical representation of thermal ellipsoids .

How should researchers address contradictions in biological activity data for this compound across different studies?

Advanced Research Question

Contradictions may arise from:

- Compound Degradation : The acetate group hydrolyzes under acidic/basic conditions, altering bioactivity .

- Metabolite Interference : Glucuronide metabolites (e.g., 6-hydroxy-5-methoxyindole glucuronide) may retain activity .

Methodological Solutions : - Stability Studies : Conduct time-course HPLC-MS to track degradation.

- Bioassay Controls : Include fresh vs. aged compound batches to isolate degradation effects.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites .

What biochemical pathways are influenced by this compound, and what experimental approaches can elucidate its mechanism of action?

Advanced Research Question

Indole derivatives modulate pathways such as:

- Antioxidant Pathways : Scavenging ROS via the phenolic hydroxyl group .

- Receptor Interactions : Binding to serotonin or aryl hydrocarbon receptors due to the indole scaffold .

Experimental Approaches : - Enzyme Inhibition Assays : Test activity against COX-2 or CYP450 isoforms.

- Molecular Docking : Use PDB structures (e.g., 3EKK insulin receptor) to predict binding modes .

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .

What factors influence the stability of this compound in laboratory settings, and how can its degradation products be characterized?

Basic Research Question

Key Stability Factors :

- pH : Hydrolysis accelerates in acidic/basic conditions.

- Light Exposure : UV light induces photooxidation of the indole ring .

- Temperature : Store at -20°C in amber vials to prolong shelf life.

Degradation Characterization : - LC-HRMS : Identify hydrolyzed products (e.g., 5-methoxy-1H-indol-6-ol).

- NMR Spectroscopy : Compare H and C spectra of fresh vs. degraded samples .

What strategies can be employed to scale up the synthesis of this compound while maintaining high purity?

Advanced Research Question

Scale-Up Challenges :

- Exothermic Reactions : Use jacketed reactors for temperature control during acetylation.

- Byproduct Formation : Optimize stoichiometry to minimize diacetylated byproducts.

Solutions : - Flow Chemistry : Implement continuous flow systems for precise mixing and reduced batch variability .

- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Crystallization Optimization : Employ anti-solvent addition to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.